2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azetidine ring, an amino group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: Use in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminoazetidine with 4-methylbenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder and hydrochloric acid.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Nitroazetidin-1-yl)-N-(4-methylphenyl)acetamide
Reduction: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide (the original compound)
Substitution: Various substituted acetamides depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events leading to a biological response. The exact mechanism would vary based on the specific application and context.
Comparison with Similar Compounds
2-(3-Aminoazetidin-1-yl)ethan-1-ol
2-(3-Aminoazetidin-1-yl)acetic acid
2-(3-Aminoazetidin-1-yl)-N-(propan-2-yl)acetamide
Uniqueness: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of the 4-methylphenyl group, which can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVILGOYVBYYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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